molecular formula C14H20N4O B2816934 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea CAS No. 1448077-77-7

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea

Cat. No.: B2816934
CAS No.: 1448077-77-7
M. Wt: 260.341
InChI Key: PBUYWXNKEIDKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The imidazo[1,2-a]pyridine intermediate is then alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.

    Urea formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with isopropyl isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents at specific positions on the imidazo[1,2-a]pyridine ring.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives

Scientific Research Applications

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.

    3-Methylimidazo[1,2-a]pyridine: Studied for its antimicrobial activity.

    4-Chloroimidazo[1,2-a]pyridine: Investigated for its potential as an anti-cancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .

Properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-17(14(19)16-11(2)3)10-12-9-15-13-7-5-6-8-18(12)13/h5-9,11H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYWXNKEIDKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.